molecular formula C19H26ClNO3 B2392038 2-[[[2-(4-Ethyl-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride CAS No. 1539266-40-4

2-[[[2-(4-Ethyl-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride

Cat. No.: B2392038
CAS No.: 1539266-40-4
M. Wt: 351.87
InChI Key: SYBINTRPEZWFLZ-UHFFFAOYSA-N
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Description

2-[[[2-(4-Ethyl-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an ethyl group and two methoxy groups attached to a phenyl ring, which is further connected to an aminoethyl group and a phenol moiety. The monohydrochloride form indicates the presence of a hydrochloride salt, which enhances its solubility in water.

Preparation Methods

The synthesis of 2-[[[2-(4-Ethyl-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the Ethyl-Dimethoxyphenyl Intermediate: The initial step involves the alkylation of 2,5-dimethoxyphenylacetic acid with ethyl bromide in the presence of a base such as potassium carbonate. This reaction yields 4-ethyl-2,5-dimethoxyphenylacetic acid.

    Reduction to the Corresponding Alcohol: The intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to form 4-ethyl-2,5-dimethoxyphenylethanol.

    Amination: The alcohol is converted to the corresponding amine via a substitution reaction with ammonia or an amine source under suitable conditions.

    Formation of the Final Compound: The amine is then reacted with formaldehyde and phenol under acidic conditions to yield the final product, 2-[[[2-(4-Ethyl-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol. The monohydrochloride salt is formed by treating the compound with hydrochloric acid.

Chemical Reactions Analysis

2-[[[2-(4-Ethyl-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst to yield reduced forms of the compound.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with alkyl halides or acyl chlorides to form ethers or esters, respectively.

    Hydrolysis: The hydrochloride salt can be hydrolyzed under basic conditions to yield the free base form of the compound.

Scientific Research Applications

2-[[[2-(4-Ethyl-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems or as a precursor for drug development.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-[[[2-(4-Ethyl-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it could interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

2-[[[2-(4-Ethyl-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride can be compared with other similar compounds, such as:

    2-(4-Iodo-2,5-dimethoxyphenyl)ethylamine: This compound has a similar structure but with an iodine atom instead of an ethyl group, which may result in different chemical and biological properties.

    2-(4-Chloro-2,5-dimethoxyphenyl)ethylamine: The presence of a chlorine atom instead of an ethyl group can also lead to variations in reactivity and biological activity.

    2-(4-Methyl-2,5-dimethoxyphenyl)ethylamine: The methyl group substitution can affect the compound’s lipophilicity and interaction with biological targets.

Properties

IUPAC Name

2-[[2-(4-ethyl-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3.ClH/c1-4-14-11-19(23-3)15(12-18(14)22-2)9-10-20-13-16-7-5-6-8-17(16)21;/h5-8,11-12,20-21H,4,9-10,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYCCIVJYCGLAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1OC)CCNCC2=CC=CC=C2O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901346410
Record name 25E-NBOH hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1539266-40-4
Record name 25E-NBOH hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[[2-(4-Ethyl-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride
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2-[[[2-(4-Ethyl-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride
Reactant of Route 6
2-[[[2-(4-Ethyl-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride

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